![molecular formula C10H19NO2 B4676010 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4676010.png)
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide
Overview
Description
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide, also known as Siponimod, is a synthetic compound that belongs to the class of sphingosine-1-phosphate receptor modulators. It was developed by Novartis Pharmaceuticals and was approved by the FDA in March 2019 for the treatment of multiple sclerosis (MS). Siponimod is an orally active drug that works by binding to specific receptors in the central nervous system (CNS) and modulating the immune response.
Mechanism of Action
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide works by binding to specific receptors called sphingosine-1-phosphate receptors (S1P). These receptors are found on the surface of immune cells and play a crucial role in regulating the immune response. By binding to these receptors, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide prevents immune cells from leaving the lymph nodes and entering the CNS, where they can cause inflammation and damage to the myelin sheath that protects the nerve fibers. This mechanism of action is similar to that of other S1P receptor modulators such as fingolimod, which is also used for the treatment of MS.
Biochemical and Physiological Effects
The binding of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide to S1P receptors leads to several biochemical and physiological effects. It reduces the number of circulating lymphocytes, which are immune cells that play a key role in the pathogenesis of MS. This, in turn, reduces the inflammation and damage to the myelin sheath in the CNS. 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide also increases the expression of genes that are involved in the repair and regeneration of nerve fibers, which can help to restore function in patients with MS.
Advantages and Limitations for Lab Experiments
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several advantages for lab experiments. It is an orally active drug that can be easily administered to animals or cell cultures. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to using 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in lab experiments. It is a synthetic compound that may have off-target effects or interact with other drugs or chemicals. In addition, the effects of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide may vary depending on the animal model or cell culture used.
Future Directions
There are several future directions for the use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research and clinical practice. One area of interest is the potential use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in other autoimmune and inflammatory diseases such as SLE and IBD. Another area of research is the identification of biomarkers that can predict the response to 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in patients with MS. In addition, there is ongoing research into the long-term safety and efficacy of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in patients with MS. Finally, there is also interest in developing new S1P receptor modulators with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
In conclusion, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide is a synthetic compound that has been approved for the treatment of MS. It works by binding to specific receptors in the CNS and modulating the immune response. 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has several advantages for lab experiments and has been extensively studied in preclinical and clinical trials. However, there are also some limitations to using 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research. There are several future directions for the use of 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide in research and clinical practice, including the potential use in other autoimmune and inflammatory diseases, the identification of biomarkers, and the development of new S1P receptor modulators.
Scientific Research Applications
2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has been extensively studied in preclinical and clinical trials for the treatment of MS. It has been shown to reduce the risk of disability progression and the number of relapses in patients with secondary progressive MS (SPMS). In addition, 2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide has also been investigated for its potential use in other autoimmune and inflammatory diseases such as systemic lupus erythematosus (SLE) and inflammatory bowel disease (IBD).
properties
IUPAC Name |
2-methyl-N-[1-(oxolan-2-yl)ethyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)10(12)11-8(3)9-5-4-6-13-9/h7-9H,4-6H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWHALIQFNGIPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.